Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3. It is a piperidine derivative that features an aminooxy functional group and a tert-butyl ester. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxylamine. One common method includes the following steps:
Formation of the piperidine intermediate: The starting material, piperidine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-hydroxypiperidine-1-carboxylate.
Introduction of the aminooxy group: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to introduce the aminooxy group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The aminooxy group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminooxy)piperidine-1-carboxylate involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: This compound is similar in structure but lacks the aminooxy group.
N-Boc-4-piperidineacetaldehyde: Another piperidine derivative with different functional groups.
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A compound with a phenyl group attached to the piperidine ring
Uniqueness
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and allows for specific applications in organic synthesis and research. This functional group enables the compound to participate in unique nucleophilic substitution and coupling reactions, making it valuable in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl 4-aminooxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTOYSDJBBDOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646808 | |
Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-25-1 | |
Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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